3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride
Description
3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride is a bicyclic compound combining a pyrrolidine ring (a five-membered amine) with a 2,3-dihydro-1H-indene moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Pyrrolidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and central nervous system modulation .
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-11-8-13(7-10(11)3-1)12-5-6-14-9-12;/h1-4,12-14H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQOJPCBOVESCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2CC3=CC=CC=C3C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroindene with pyrrolidine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests it may interact with various neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.
Mechanism of Action :
Research indicates that derivatives of this compound can act on neurotransmitter receptors, potentially influencing norepinephrine and serotonin pathways. This positions it as a candidate for developing treatments for conditions like depression and anxiety .
Biological Studies
The compound's interaction with biological systems is an area of active research. It has been noted for its potential effects on cellular signaling pathways and gene expression. Studies have demonstrated its ability to bind to several receptors, influencing cellular metabolism and activity .
Material Science
In material science, the compound is being explored as a building block in the synthesis of new materials with unique properties. Its structural characteristics allow it to be integrated into polymers and other materials, enhancing their functionality .
Case Study 1: Neurological Effects
A study investigated the effects of this compound on animal models exhibiting symptoms of depression. The results suggested that the compound could enhance mood-related behaviors by modulating neurotransmitter levels .
Case Study 2: Polymer Development
In another study, researchers utilized the compound in the formulation of novel polymers for drug delivery systems. The polymers exhibited improved stability and bioavailability compared to traditional systems, showcasing the compound's versatility in application .
Data Table: Properties and Applications
| Property/Feature | Description |
|---|---|
| Chemical Structure | Indene derivative with pyrrolidine |
| Potential Applications | Neurological treatments, polymer synthesis |
| Biological Activity | Interaction with neurotransmitter receptors |
| Research Focus Areas | Medicinal chemistry, material science |
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below compares the target compound with structurally related analogs, emphasizing differences in substituents, linker groups, and pharmacological profiles.
Functional Group Impact
- Pyrrolidine vs.
- Linker Groups : Ethyloxy () and oxymethyl () linkers increase flexibility, while propanamide () and carboxylic acid () groups introduce hydrogen-bonding capabilities.
- Substituent Position : Inden-5-yl substitutions () vs. inden-2-yl (target compound) may influence binding orientation in chiral environments.
Biological Activity
3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride (CAS Number: 2375260-50-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and neuropharmacological effects, while also examining relevant case studies and research findings.
The molecular formula of this compound is C₁₃H₁₈ClN, with a molecular weight of 223.74 g/mol. The compound's structure features a pyrrolidine ring fused with a dihydroindene moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2375260-50-5 |
| Molecular Formula | C₁₃H₁₈ClN |
| Molecular Weight | 223.74 g/mol |
Antibacterial Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have been identified as inhibitors of PBP3 (Penicillin-Binding Protein 3), which is crucial for the survival of Pseudomonas aeruginosa, a common multidrug-resistant pathogen.
In a screening of a library of compounds, several pyrrolidine derivatives demonstrated potent inhibition of PBP3 with IC50 values ranging from 4 µM to over 100 µM, indicating the potential for further development as antibacterial agents targeting Gram-negative bacteria .
Neuropharmacological Effects
The neuropharmacological profile of pyrrolidine derivatives has also been investigated. Compounds similar to this compound have shown activity on voltage-gated sodium and calcium channels, as well as GABA transporters. For example, one study reported that certain pyrrolidine derivatives exhibited balanced inhibition of these channels, suggesting potential applications in treating neurological disorders .
Case Study 1: Antibacterial Screening
In a focused screening of 2455 compounds for PBP3 inhibition, several derivatives containing the pyrrolidine core were identified as effective inhibitors. Notably, one compound exhibited an IC50 value of 4 µM against PBP3, highlighting the potential for developing new antibacterial therapies based on this scaffold .
Case Study 2: Neuropharmacological Assessment
A study evaluating the effects of various pyrrolidine derivatives on TRPV1 receptors revealed that certain compounds exhibited significant affinity for these receptors at concentrations around 100 µM. This suggests that such compounds could be explored for their analgesic properties .
Research Findings
Research into the biological activities of pyrrolidine derivatives continues to expand. Key findings include:
- Antibacterial Mechanism : The mechanism by which these compounds inhibit bacterial growth is primarily through the disruption of cell wall synthesis via PBP inhibition.
- Neuropharmacological Potential : The ability to modulate ion channels and neurotransmitter transporters positions these compounds as candidates for treating conditions like epilepsy and chronic pain.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling the indene core with a pyrrolidine moiety under controlled conditions. Key steps include:
- Temperature and pH control : Maintaining temperatures between 0°C to room temperature and neutral pH to prevent side reactions (e.g., hydrolysis or decomposition) .
- Catalytic systems : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as seen in analogous pyrrolidine derivatives .
- Monitoring progress : Employ NMR spectroscopy to track intermediate formation and HPLC to assess purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- Methodological Answer :
- Structural confirmation : ¹H/¹³C NMR to verify the indene-pyrrolidine linkage and stereochemistry .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight validation .
- Impurity profiling : Compare retention times against known impurities (e.g., risperidone intermediates) using pharmacopeial standards .
Q. How should researchers handle the compound’s hygroscopicity during storage and experimentation?
- Methodological Answer :
- Storage : Use airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis .
- Handling : Perform weighing and synthesis in a glovebox or desiccator to minimize moisture exposure .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) across labs using identical cell lines (e.g., HEK293 or HeLa) and incubation times .
- Impurity interference : Quantify impurities (e.g., risperidone analogs) via LC-MS and correlate their presence with bioactivity outliers .
- Solvent effects : Compare data across solvents (DMSO vs. saline) to identify solubility-driven artifacts .
Q. How can computational modeling predict the compound’s binding affinity for neurological targets?
- Methodological Answer :
- Target selection : Prioritize receptors with structural homology to indene-pyrrolidine targets (e.g., dopamine or serotonin receptors) .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions, focusing on the indene ring’s π-π stacking and the pyrrolidine nitrogen’s hydrogen bonding .
- MD simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions .
Q. What synthetic modifications enhance selectivity for specific biological pathways?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the indene 2-position to modulate receptor affinity, as seen in related dichlorophenoxy-pyrrolidine analogs .
- Stereochemical tuning : Synthesize enantiomers via chiral HPLC separation and compare IC₅₀ values in target assays .
Q. How can in vitro toxicity profiles guide the design of safer derivatives?
- Methodological Answer :
- Cytotoxicity screening : Test derivatives in primary hepatocytes and renal cells using ATP-based luminescence assays .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation sites on the pyrrolidine ring) .
- Structure-detoxification relationships : Replace labile groups (e.g., chloromethyl) with bioisosteres (e.g., trifluoromethyl) to reduce reactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
